REACTION_SMILES
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[ClH:1].[NH2:2][OH:3].[n:4]1[cH:5][c:6]([CH2:10][C:11]#[N:12])[cH:7][cH:8][cH:9]1>>[N:2]([OH:3])=[C:11]([CH2:10][c:6]1[cH:5][n:4][cH:9][cH:8][cH:7]1)[NH2:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cccnc1
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Name
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Type
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product
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Smiles
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NC(Cc1cccnc1)=NO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |